molecular formula C7H11N3 B12288080 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B12288080
M. Wt: 137.18 g/mol
InChI Key: WBYKOBVKGFBQMM-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique fused ring system that combines a pyrazole ring with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

The use of commercially available starting materials and straightforward reaction conditions suggests that large-scale production could be feasible with appropriate optimization .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as kinases. The compound’s unique structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The pathways involved in its mechanism of action are still under investigation, but its potential as a kinase inhibitor highlights its significance in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine: Another heterocyclic compound with a similar fused ring system.

    1,2,4-triazolo[4,3-a][1,4]diazepine: A compound with a triazole ring fused to a diazepine ring.

Uniqueness

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its specific ring fusion and the resulting pharmacophore, which provides unique opportunities for drug design and development. Its ability to undergo various chemical modifications and its potential as a kinase inhibitor further distinguish it from similar compounds .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-8-6-7-2-4-9-10(7)5-1/h2,4,8H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKOBVKGFBQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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